molecular formula C23H32N6O2 B11285519 N1-(2-(dimethylamino)ethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide

Cat. No.: B11285519
M. Wt: 424.5 g/mol
InChI Key: CIEKTKINHWNZHL-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a complex organic compound that features a combination of functional groups, including dimethylamino, phenylpiperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 2-(dimethylamino)ethylamine and 4-phenylpiperazine.

    Coupling Reactions: These intermediates are then coupled with pyridine derivatives under controlled conditions to form the desired product.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage, which is achieved by reacting the coupled product with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the oxalamide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, halogens, and appropriate solvents.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Nitrated, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.

    Biological Research: The compound is used in research to understand its interactions with various biological targets, including neurotransmitter receptors and enzymes.

    Pharmacology: It is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets in the body:

    Neurotransmitter Receptors: The compound may act as an agonist or antagonist at various neurotransmitter receptors, such as serotonin, dopamine, and norepinephrine receptors.

    Enzymatic Pathways: It may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby modulating neurotransmitter levels in the brain.

    Signal Transduction Pathways: The compound can influence intracellular signaling pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide can be compared with other similar compounds, such as:

    Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression.

    Risperidone: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.

    Buspirone: An anxiolytic that acts on serotonin receptors.

Uniqueness

    Structural Complexity: The presence of multiple functional groups and aromatic rings makes it structurally unique.

    Versatility: Its ability to interact with various biological targets and undergo diverse chemical reactions highlights its versatility.

    The compound’s potential in treating multiple neurological and psychiatric disorders sets it apart from other similar compounds.

Properties

Molecular Formula

C23H32N6O2

Molecular Weight

424.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide

InChI

InChI=1S/C23H32N6O2/c1-27(2)12-11-25-22(30)23(31)26-18-21(19-7-6-10-24-17-19)29-15-13-28(14-16-29)20-8-4-3-5-9-20/h3-10,17,21H,11-16,18H2,1-2H3,(H,25,30)(H,26,31)

InChI Key

CIEKTKINHWNZHL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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